molecular formula C9H16N2O B3114629 Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 202990-49-6

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B3114629
CAS No.: 202990-49-6
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is a complex compound that is part of the pyrrolidine class of compounds Pyrrolidine compounds are known to interact with a variety of biological targets due to their versatile scaffold .

Mode of Action

It is known that pyrrolidine compounds can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties allow pyrrolidine compounds to interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been found to interact with a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Similar compounds have been studied, and their absorption was found to be rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . These findings suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Pyrrolidine compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects . The specific effects of this compound would depend on its specific targets and mode of action.

Preparation Methods

The synthesis of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For example, the synthesis can involve the reaction of pyrrolidine with specific reagents under controlled conditions to form the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of pyrrolidin-2-one derivatives .

Scientific Research Applications

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors. The compound’s ability to modulate biological activity makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activity. The unique structure of this compound allows it to interact with different biological targets and exhibit distinct biological effects .

Properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWINONZUFKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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